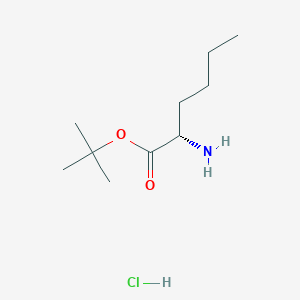

Norleucine tert-butyl ester hydrochloride

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-5-6-7-8(11)9(12)13-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUGPFDZLBSQBJ-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119483-48-6 | |

| Record name | L-Norleucine, 1,1-dimethylethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119483-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Esterification of Norleucine with Tert-Butyl Alcohol

The most widely documented method involves the direct esterification of norleucine (2-aminohexanoic acid) with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of tert-butyl alcohol attacks the carbonyl carbon of norleucine’s carboxylic acid moiety. Hydrochloric acid (HCl) is commonly used to protonate the amino group, preventing undesired side reactions and facilitating the formation of the hydrochloride salt.

Reaction Conditions:

Workup and Isolation:

Post-reaction, the mixture is neutralized with aqueous sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) to pH 6.5–7.5. The organic layer is separated, and the aqueous phase is extracted repeatedly with ethyl acetate or tert-butyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Crystallization from ethyl acetate/HCl yields the hydrochloride salt.

Yield and Purity:

Transesterification with Tert-Butyl Acetate

An alternative approach employs tert-butyl acetate as both solvent and tert-butoxy donor, bypassing the need for excess tert-butyl alcohol. This method is particularly advantageous for industrial-scale production due to reduced solvent handling and improved reaction kinetics.

Mechanistic Overview:

The reaction follows an acid-catalyzed transesterification mechanism, where tert-butyl acetate’s acetyl group is replaced by norleucine’s carboxylate. Perchloric acid (HClO₄) is the preferred catalyst, enhancing electrophilicity at the carbonyl carbon.

Optimized Protocol (Patent CN103214383A):

Advantages:

Industrial-Scale Production and Process Optimization

Automated Reactor Systems

Industrial synthesis leverages automated reactors with real-time monitoring to maintain precise control over temperature, pH, and reagent addition. Continuous flow systems reduce reaction times from days to hours by enhancing mass transfer and heat dissipation.

Key Parameters:

Solvent and Catalyst Recovery

Tert-butyl acetate is recycled via distillation, achieving >95% recovery rates. Catalysts like HClO₄ are neutralized and converted to non-hazardous salts (e.g., NaClO₄) for disposal.

Comparative Analysis of Preparation Methods

| Parameter | Direct Esterification | Transesterification |

|---|---|---|

| Catalyst | HCl | HClO₄ |

| Solvent | Tert-butyl alcohol | Tert-butyl acetate |

| Reaction Time | 48–72 hours | 18–24 hours |

| Yield | 70–85% | 75–90% |

| Scalability | Moderate | High |

| Purity (HPLC) | ≥99% | ≥99.5% |

Purification and Quality Control

Crystallization Techniques

The hydrochloride salt is crystallized by saturating the organic phase with HCl gas, followed by cooling to 0–5°C. Ethyl acetate is the preferred solvent due to its low polarity and high volatility.

Analytical Characterization

-

Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

-

Spectroscopy:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Norleucine tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives of norleucine tert-butyl ester.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

Norleucine tert-butyl ester hydrochloride has a wide range of applications:

Chemistry

- Building Block for Peptides and Proteins: This compound is utilized in the synthesis of peptides and proteins, particularly as a substitute for methionine. Its unique structural properties facilitate the study of protein folding and stability.

Biology

- Methionine Substitute: In biological research, it serves as a methionine bioisostere, allowing researchers to investigate protein interactions and functions without the inherent properties of methionine interfering with experimental outcomes.

- Cancer Research: The compound has shown potential as a glutamine antagonist, inhibiting glutamine metabolism crucial for cancer cell proliferation. This property positions it as a candidate for developing novel cancer therapies .

Medicine

- Drug Development: this compound is explored for its role in drug design, particularly in creating prodrugs that exhibit improved metabolic stability and targeted delivery to tumors . Its ability to inhibit glutamine metabolism can be leveraged to enhance the efficacy of anticancer agents.

Recent studies have highlighted the biological activity of this compound against various cancer cell lines. For instance, it demonstrated significant growth inhibition in breast cancer cells (MCF-7) with an IC50 value around 15 µM after 72 hours of treatment. This indicates promising anticancer efficacy comparable to established drugs like tamoxifen.

| Cell Line | IC50 (µM) | Treatment Duration (hours) | Comments |

|---|---|---|---|

| MCF-7 | 15 | 72 | Significant growth inhibition |

| SK-BR-3 | TBD | TBD | Under investigation |

| MDA-MB-231 | TBD | TBD | Under investigation |

Case Studies and Clinical Relevance

Case Study: Breast Cancer Treatment

In laboratory settings, derivatives of norleucine were synthesized to assess their anticancer properties. One derivative effectively inhibited breast cancer cell growth while minimizing toxicity to normal cells (MCF-10A). This selectivity is crucial for developing safer cancer therapies that spare healthy tissues from damage.

Pharmacokinetics

Pharmacokinetic evaluations revealed that this compound has moderate tissue distribution with a half-life of approximately 0.71 hours in systemic circulation. Its ability to penetrate the blood-brain barrier was also assessed, suggesting potential implications for treating brain tumors.

Mechanism of Action

The mechanism of action of norleucine tert-butyl ester hydrochloride involves its incorporation into peptides and proteins as a methionine bioisostere. This substitution can affect protein folding, stability, and function. The compound interacts with various molecular targets, including enzymes and receptors, influencing their activity and pathways involved in cellular processes .

Comparison with Similar Compounds

Structural Analogs: Norleucine Derivatives

Norleucine tert-butyl ester hydrochloride belongs to a broader class of norleucine esters. Key analogs include:

Key Observations :

- The tert-butyl ester offers superior steric protection compared to methyl or ethyl esters, reducing unintended side reactions during peptide elongation .

- Norvaline tert-butyl ester HCl (one carbon shorter in the side chain) exhibits lower hydrophobicity, impacting its interaction with lipid-rich targets like phospholipase A2 .

- Benzyl-protected norleucine esters (e.g., Benzyl-L-norleucine methyl ester HCl) show enhanced stability in acidic conditions, making them suitable for prolonged synthesis protocols .

Functional Analogs: tert-Butyl Esters of Other Amino Acids

tert-Butyl esters are common protective groups for carboxyl termini. Comparisons with other amino acid derivatives include:

Key Observations :

- Valine tert-butyl ester HCl deprotects more rapidly than norleucine analogs due to its smaller side chain, enabling faster synthesis cycles .

- Phenylalanine tert-butyl ester’s aromatic side chain enhances π-π stacking in drug-receptor interactions, unlike norleucine’s aliphatic chain .

- Leucine tert-butyl ester HCl shares similar solubility profiles with norleucine derivatives but differs in metabolic stability due to branching .

Biological Activity

Norleucine tert-butyl ester hydrochloride is a synthetic derivative of norleucine, an amino acid that plays a significant role in various biological processes. This compound has garnered attention for its potential applications in cancer therapy, particularly due to its ability to inhibit glutamine metabolism, which is crucial for cancer cell proliferation. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

This compound is synthesized through the esterification of norleucine with tert-butyl alcohol in the presence of hydrochloric acid. The compound's structure can be represented as follows:

- Chemical Formula: C₉H₁₈ClN₁O₂

- Molecular Weight: 195.70 g/mol

The tert-butyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability compared to its parent amino acid.

This compound acts primarily as a glutamine antagonist. Glutamine is a critical nutrient for many cancer cells, serving as a precursor for nucleotides and amino acids necessary for rapid cell division. By inhibiting glutamine metabolism, norleucine derivatives can impede cancer cell growth.

Table 1: Comparison of Biological Activity

3. Biological Evaluation

Recent studies have evaluated the cytotoxic effects of this compound on various breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. The compound demonstrated significant growth inhibition in these cancer cells while showing minimal toxicity to non-malignant breast cells (MCF-10A).

In a comparative study, norleucine tert-butyl ester showed an IC50 value of approximately 15 µM against MCF-7 cells after 72 hours of treatment, indicating promising anticancer efficacy similar to other known inhibitors such as tamoxifen and olaparib .

4. Case Studies and Clinical Relevance

Case Study: Breast Cancer Treatment

In a controlled laboratory setting, researchers synthesized several derivatives of norleucine to assess their anticancer properties. One notable derivative was found to inhibit the growth of breast cancer cells effectively while sparing normal cells from cytotoxic effects. This selectivity is crucial for developing safer cancer therapies that minimize damage to healthy tissues.

Pharmacokinetics:

Pharmacokinetic studies revealed that this compound exhibited moderate tissue distribution with a half-life of approximately 0.71 hours in systemic circulation . The compound's ability to penetrate the blood-brain barrier was also evaluated, showing potential implications for treating brain tumors.

5. Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Combination Therapies: Investigating its synergistic effects with existing chemotherapeutics.

- Targeted Delivery Systems: Developing prodrug formulations that enhance tumor-specific delivery.

- Mechanistic Studies: Further elucidating the molecular pathways affected by glutamine antagonism.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Norleucine tert-butyl ester hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves alkylation of glycine tert-butyl ester derivatives, followed by acidic hydrolysis to yield the final product. For example, phase-transfer alkylation of N-(diphenylmethylene)-glycine tert-butyl ester with iodinated intermediates (e.g., [¹¹C]-CH₃CH₂CH₂CH₂I) under controlled pH and temperature ensures optimal coupling. Acidic hydrolysis (e.g., using formic acid) is then applied to cleave protecting groups .

- Key variables : Temperature (e.g., 950°C for catalytic reactions), reaction time (60–100 min), and solvent choice (ether for extraction) significantly affect radiochemical yields (RCY), which range from 10% to 35% depending on the protocol .

Q. Which analytical techniques are essential for characterizing this compound, and how are they validated?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., tert-butyl group resonance at ~1.4 ppm) and high-performance liquid chromatography (HPLC) with UV/Vis detection to assess purity (>97%). Mass spectrometry (LC-MS) validates molecular weight (e.g., 253.77 g/mol for C₁₁H₂₄ClNO₃) and isotopic labeling efficiency in radiosynthesis .

- Validation : Compare retention times and spectral data against certified reference standards. For radiochemical purity (RCP), use autoradiography or gamma counting .

Q. How should this compound be stored to maintain stability during experiments?

- Protocol : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the tert-butyl ester group. Pre-formulation studies recommend lyophilization for long-term stability, with reconstitution in anhydrous solvents (e.g., dimethyl sulfoxide) to avoid ester degradation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported synthesis yields (e.g., 10% vs. 35%) for this compound?

- Analysis : Contradictions arise from differences in labeling positions (carbon-11 at position 1 vs. 3) and reaction scalability. For example, [¹¹C]HCN-based methods yield higher RCY (35%) but require specialized equipment for catalytic methane reactions, whereas alkylation with iodinated precursors is simpler but less efficient .

- Experimental design : Conduct side-by-side trials varying catalysts (e.g., Pt vs. Pd) and solvents (ether vs. acetonitrile). Use fractional factorial designs to isolate critical factors .

Q. What strategies optimize the hydrolysis of tert-butyl ester groups without degrading the Norleucine backbone?

- Methodology : Replace traditional HCl hydrolysis with milder acids (e.g., formic acid) to minimize racemization. Monitor reaction progress via thin-layer chromatography (TLC) and quench with cold ether to prevent over-hydrolysis. For radiosynthesis, acidic hydrolysis at 60°C for 10 min balances efficiency and product integrity .

Q. How can researchers validate the biological activity of this compound in preclinical models?

- Protocol : Use in vitro assays (e.g., enzyme inhibition studies) to establish dose-response relationships. For in vivo tracking, employ carbon-11 or fluorine-18 labeling followed by positron emission tomography (PET) to monitor biodistribution and metabolic stability .

- Controls : Include unlabeled analogs and scrambled peptide sequences to rule off-target effects. Validate statistical significance using ANOVA with post-hoc Tukey tests .

Q. What are the challenges in detecting low-abundance degradation products of this compound, and how are they addressed?

- Analytical approach : Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) to identify trace impurities (e.g., de-esterified norleucine). Accelerated stability studies (40°C/75% RH for 6 months) predict degradation pathways .

- Data interpretation : Apply principal component analysis (PCA) to distinguish degradation-related peaks from synthetic byproducts .

Data Interpretation & Contradictions

Q. How should researchers address inconsistencies in reported tert-butyl ester stability across studies?

- Root cause analysis : Variability often stems from differences in excipients (e.g., buffers vs. organic solvents) and storage conditions. For example, aqueous formulations accelerate ester hydrolysis compared to lyophilized powders .

- Mitigation : Standardize storage protocols (ISO guidelines) and report detailed excipient compositions in methods sections to enhance reproducibility .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in cell-based assays?

- Approach : Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values. Pair with bootstrap resampling (1,000 iterations) to estimate confidence intervals and address outliers .

- Reporting : Adhere to NIH preclinical guidelines, including sample size justification and effect size calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.